molecular formula C16H15ClN2O2S B11370434 5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11370434
M. Wt: 334.8 g/mol
InChI Key: YDLNGZOFYNKRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of solvents like dimethylformamide (DMF) and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H15ClN2O2S/c1-9-13-7-11(17)3-4-14(13)21-15(9)16(20)18-6-5-12-8-22-10(2)19-12/h3-4,7-8H,5-6H2,1-2H3,(H,18,20)

InChI Key

YDLNGZOFYNKRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CSC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.